7-beta-Ribofuranosylhypoxanthine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

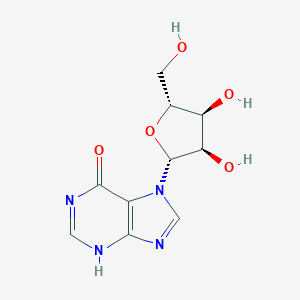

7-beta-Ribofuranosylhypoxanthine, also known as this compound, is a useful research compound. Its molecular formula is C10H12N4O5 and its molecular weight is 268.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

One of the most promising applications of 7-beta-Ribofuranosylhypoxanthine lies in its potential as an anticancer agent. Recent studies have investigated its interactions with apoptotic proteins, which are crucial in the regulation of programmed cell death. For instance, a study explored the molecular docking of 2-Carbamyl-9-[Beta-D-Ribofuranosyl] Hypoxanthine (a derivative) against key apoptotic proteins such as Caspase-3, Caspase-9, Bcl-2, and p53. The results indicated that this compound could effectively bind to these proteins, suggesting its potential as a therapeutic agent for cancer treatment through apoptosis induction .

Table 1: Interaction Data with Apoptotic Proteins

| Protein | Ligand Interaction | Geometrical Shape | Complementarity Score | H-Bonds |

|---|---|---|---|---|

| Caspase-3 | 2-Carbamyl-9-[Beta-D-Ribofuranosyl] Hypoxanthine | 3716 | 5 | |

| Caspase-9 | 2-Carbamyl-9-[Beta-D-Ribofuranosyl] Hypoxanthine | 3992 | 5 | |

| Bcl-2 | 2-Carbamyl-9-[Beta-D-Ribofuranosyl] Hypoxanthine | 4190 | 6 | |

| p53 | 2-Carbamyl-9-[Beta-D-Ribofuranosyl] Hypoxanthine | 3552 | 5 |

This table summarizes the interaction data between the ligand and various apoptotic proteins, highlighting the potential of these compounds in cancer therapy.

Antiviral Activity

This compound has also been evaluated for its antiviral properties. Research indicates that nucleoside analogs can inhibit viral replication by interfering with nucleic acid synthesis. The structural similarity of this compound to natural nucleosides allows it to act as a substrate for viral polymerases, potentially leading to chain termination during viral RNA synthesis .

Molecular Recognition Studies

In addition to its therapeutic potential, this compound is utilized in molecular recognition studies. It has been incorporated into triplex-forming oligodeoxynucleotides (TFOs), which are designed to bind specifically to DNA sequences. These TFOs can stabilize triplex structures through specific base pairing interactions, making them valuable tools in gene regulation and targeted gene therapy .

Enzyme Substrate Studies

The compound serves as a substrate for various enzymes involved in nucleic acid metabolism. Studies have shown that nucleoside phosphorylases can selectively phosphorylate ribonucleosides like this compound, leading to insights into enzyme specificity and activity in purine metabolism . This knowledge is crucial for understanding metabolic pathways and developing enzyme inhibitors.

Future Directions and Case Studies

Ongoing research continues to explore the full therapeutic potential of this compound. For example, case studies involving chronic myelogenous leukemia patients have isolated novel nucleosides from urine samples, including variants of hypoxanthine derivatives, which may offer new avenues for treatment strategies .

Eigenschaften

CAS-Nummer |

10280-01-0 |

|---|---|

Molekularformel |

C10H12N4O5 |

Molekulargewicht |

268.23 g/mol |

IUPAC-Name |

7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-8-5(14)9(18)12-2-11-8/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1 |

InChI-Schlüssel |

MTBCDJLBNPJBFZ-KQYNXXCUSA-N |

SMILES |

C1=NC2=C(C(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Isomerische SMILES |

C1=NC(=O)C2=C(N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Kanonische SMILES |

C1=NC(=O)C2=C(N1)N=CN2C3C(C(C(O3)CO)O)O |

Synonyme |

7-beta-ribofuranosylhypoxanthine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.